REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][C:10]([O:13][CH3:14])([C:15]#[N:16])[CH2:11][CH2:12]1.[CH3:17][OH:18]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][C:10]([O:13][CH3:14])([CH2:15][NH2:16])[CH2:11][CH2:12]1
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Name
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COC1(C#N)CCN(Cc2ccccc2)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC1(C#N)CCN(Cc2ccccc2)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Type
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product
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Smiles
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COC1(CN)CCN(Cc2ccccc2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |